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1H-Imidazo[4,5-b]pyridine-2-ethanimidamide, N-hydroxy-

Catalog No.
S16009372
CAS No.
M.F
C8H9N5O
M. Wt
191.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Imidazo[4,5-b]pyridine-2-ethanimidamide, N-hydr...

Product Name

1H-Imidazo[4,5-b]pyridine-2-ethanimidamide, N-hydroxy-

IUPAC Name

N'-hydroxy-2-(1H-imidazo[4,5-b]pyridin-2-yl)ethanimidamide

Molecular Formula

C8H9N5O

Molecular Weight

191.19 g/mol

InChI

InChI=1S/C8H9N5O/c9-6(13-14)4-7-11-5-2-1-3-10-8(5)12-7/h1-3,14H,4H2,(H2,9,13)(H,10,11,12)

InChI Key

HOXHFMHEMBOZST-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)CC(=NO)N

1H-Imidazo[4,5-b]pyridine-2-ethanimidamide, N-hydroxy- is a complex organic compound that belongs to the imidazo[4,5-b]pyridine family. This compound features an imidazole ring fused to a pyridine ring, characterized by the presence of an ethanimidamide group and an N-hydroxy substituent. The structural formula can be represented as follows:

C9H10N4O\text{C}_9\text{H}_{10}\text{N}_4\text{O}

This compound exhibits unique chemical properties and biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Typical of imidazopyridine derivatives. These include:

  • Alkylation Reactions: The compound can undergo alkylation at the nitrogen atoms in the imidazole or pyridine rings, which can modify its biological activity and solubility.
  • N-Oxidation: The N-hydroxy group can be oxidized to form N-oxides, which may alter the reactivity and interaction with biological targets.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines, expanding its chemical versatility.

These reactions are crucial for developing derivatives with enhanced pharmacological properties.

Research indicates that 1H-Imidazo[4,5-b]pyridine-2-ethanimidamide, N-hydroxy- exhibits significant biological activities:

  • Antimicrobial Activity: Studies have shown that this compound possesses antibacterial properties against various strains of bacteria, including Escherichia coli and Bacillus cereus .
  • Inhibition of Kinases: It has been reported to inhibit specific kinases involved in cancer progression, demonstrating potential as an anticancer agent .
  • Anti-inflammatory Effects: The compound may also exhibit anti-inflammatory properties by modulating pathways related to inflammatory mediators .

These activities suggest its potential application in therapeutic contexts.

Several synthetic approaches have been developed for 1H-Imidazo[4,5-b]pyridine-2-ethanimidamide, N-hydroxy-. Common methods include:

  • Multi-step Synthesis: Involves the formation of the imidazopyridine core followed by functionalization with ethanimidamide and N-hydroxy groups. This method often utilizes intermediates derived from 2-nitrosopyridines.
  • One-pot Reactions: Recent advancements have introduced one-pot synthesis techniques that simplify the process by allowing multiple reactions to occur simultaneously under specific conditions .
  • Catalytic Methods: Utilizing catalysts such as palladium or copper to facilitate cross-coupling reactions has been explored to enhance yields and selectivity in the synthesis of this compound .

These methods highlight the versatility and adaptability of synthetic strategies in producing this compound.

The applications of 1H-Imidazo[4,5-b]pyridine-2-ethanimidamide, N-hydroxy- span several fields:

  • Pharmaceutical Development: Due to its biological activity, it is being investigated as a potential drug candidate for treating bacterial infections and certain cancers.
  • Chemical Biology: The compound serves as a tool for studying kinase inhibition and other molecular interactions within biological systems.
  • Material Science: Its unique chemical properties may also find applications in developing new materials with specific functionalities.

Interaction studies involving 1H-Imidazo[4,5-b]pyridine-2-ethanimidamide, N-hydroxy- have focused on its binding affinity to various biological targets:

  • Enzyme Inhibition: The compound has been shown to interact with enzymes such as nitric oxide synthase and cyclooxygenase, influencing their activity and offering insights into its mechanism of action .
  • Molecular Docking Studies: Computational studies have predicted binding modes and affinities for this compound against target proteins, providing a basis for further experimental validation.

These studies are crucial for understanding how this compound exerts its biological effects.

Several compounds share structural similarities with 1H-Imidazo[4,5-b]pyridine-2-ethanimidamide, N-hydroxy-. A comparison reveals their unique attributes:

Compound NameStructure FeaturesBiological Activity
1H-Imidazo[4,5-b]pyridineImidazole-pyridine core without ethanimidamide groupAnticancer activity
1H-Pyrazolo[3,4-b]pyridinePyrazole instead of imidazoleAntimicrobial properties
1H-Pyrazolo[3,4-d]pyrimidinePyrimidine fused with pyrazoleAnti-inflammatory effects
2-Aminoimidazo[4,5-b]pyridineAmino group at position 2Neuroprotective effects

The uniqueness of 1H-Imidazo[4,5-b]pyridine-2-ethanimidamide, N-hydroxy-, lies in its specific combination of functional groups that confer distinctive biological activities not observed in closely related compounds.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

191.08070993 g/mol

Monoisotopic Mass

191.08070993 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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